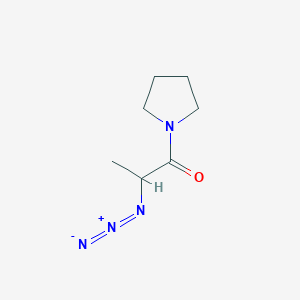![molecular formula C26H23ClN2O3S B3019988 1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 893286-03-8](/img/structure/B3019988.png)
1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline" is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features, which include an indole moiety sulfonylated with a 3-chlorobenzyl group and an acetyl linkage to a tetrahydroquinoline scaffold. This structure suggests potential biological activity, given the prevalence of indole and quinoline derivatives in pharmacologically active compounds.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions that can introduce various functional groups. The cascade halosulfonylation of 1,7-enynes described in one study could potentially be adapted for the synthesis of the tetrahydroquinoline portion of the molecule. This method involves a sulfonyl radical-triggered addition and cyclization sequence, which could be useful for constructing the quinoline core. Additionally, the synthesis of polyhydroquinoline derivatives via Hantzsch condensation might offer insights into the synthesis of the tetrahydroquinoline system, especially under solvent-free conditions using novel nanosized N-sulfonated Brönsted acidic catalysts.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a planar indole system, which could engage in π-π interactions, and a flexible tetrahydroquinoline moiety that might adopt various conformations. The sulfonyl group attached to the indole could influence the molecule's electronic properties and its reactivity profile. The presence of a chlorine atom on the benzyl group could also be relevant for further functionalization through nucleophilic aromatic substitution reactions.
Chemical Reactions Analysis
Given the presence of sulfonyl and acetyl groups, the compound could participate in a variety of chemical reactions. The sulfonyl group could be involved in sulfonylation reactions, as seen in the synthesis of sulfonylated indolo[2,1-a]isoquinolines , which might provide a pathway for introducing the sulfonyl moiety onto the indole ring. The acetyl group could be a site for nucleophilic attack, potentially leading to further derivatization or hydrolysis to yield the corresponding alcohol.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of the sulfonyl group could increase the molecule's polarity and potentially its solubility in polar solvents. The chlorine atom might render the molecule more dense and could be reactive towards nucleophiles. The compound's stability under various conditions, such as light and heat, would be an important consideration, as visible light-promoted synthesis has been shown to be effective for related heterocyclic derivatives . The reduction of similar indole derivatives has been explored, which could provide insights into the reactivity of the indole portion of the molecule .
特性
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c27-21-10-5-7-19(15-21)18-33(31,32)25-16-28(24-13-4-2-11-22(24)25)17-26(30)29-14-6-9-20-8-1-3-12-23(20)29/h1-5,7-8,10-13,15-16H,6,9,14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRYJLYIBCDKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Benzyl(methyl)amino]-2,3,3-trimethylbutan-2-ol](/img/structure/B3019908.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)
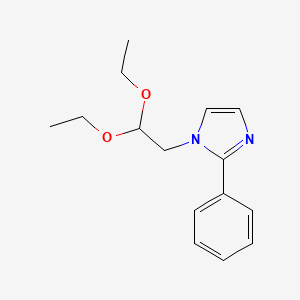
![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)
![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)
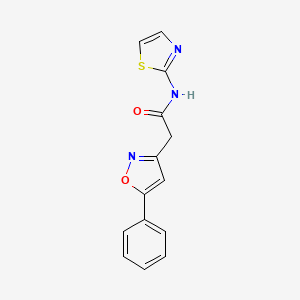

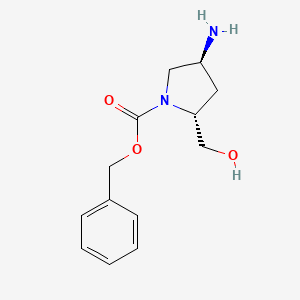

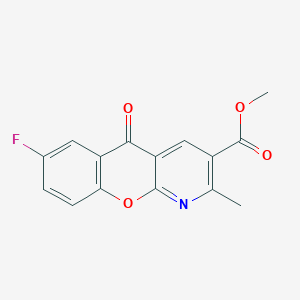
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B3019926.png)
